1-(Prop-2-yn-1-yl)piperidin-3-amine

Description

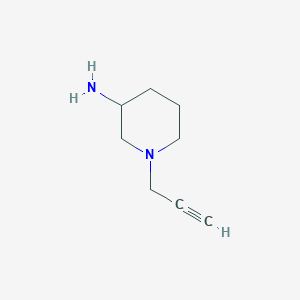

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-5-10-6-3-4-8(9)7-10/h1,8H,3-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAIJTCPOYPLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247503-99-6 | |

| Record name | 1-(prop-2-yn-1-yl)piperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(Prop-2-yn-1-yl)piperidin-3-amine

The construction of this compound can be achieved through several well-established chemical transformations. These methods primarily involve the formation of the N-propargyl bond, a key step in the synthesis of this and related propargylamines. uantwerpen.be

Nucleophilic Substitution and Alkylation Strategies

The most direct and traditional method for synthesizing this compound is through the nucleophilic substitution reaction between piperidin-3-amine (B1201142) and a propargyl halide, such as propargyl bromide. nih.govresearchgate.net In this reaction, the secondary amine of the piperidine (B6355638) ring acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the bromide to form the desired N-C bond.

This alkylation is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. researchgate.net The choice of solvent and base can influence the reaction's efficiency. While this method is straightforward, it can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts. researchgate.net

Table 1: Comparison of Alkylation Conditions for Tertiary Amine Synthesis

| Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Hünig's base | Acetonitrile | Room Temperature | Clean reaction to tertiary amine, minimal quaternary salt formation | researchgate.net |

Multicomponent Reaction Approaches (e.g., A3 Coupling)

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules in a single step. phytojournal.comresearchgate.net The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a prominent example of an MCR used for the synthesis of propargylamines. phytojournal.comresearchgate.netrsc.org While a direct A3 coupling to form this compound would be unconventional due to the pre-existing piperidine ring, the principles of A3 coupling are highly relevant to propargylamine (B41283) synthesis in general.

In a typical A3 coupling, an aldehyde, a terminal alkyne, and an amine react, often in the presence of a metal catalyst, to form a propargylamine. researchgate.netnih.gov The reaction is believed to proceed through the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the alkyne. nih.gov A related approach, the KA2 (Ketone-Alkyne-Amine) coupling, utilizes a ketone instead of an aldehyde. nih.govrsc.org

Catalytic Methodologies for Propargylation

Various catalytic systems have been developed to improve the efficiency and selectivity of propargylation reactions. These methods often involve the activation of either the amine or the propargylating agent.

Transition metal catalysts, particularly those based on copper, gold, and rhodium, have been extensively used. researchgate.netrsc.orgnih.gov For instance, copper(I) salts are known to catalyze A3 coupling reactions effectively. researchgate.net Gold nanoparticles have also been employed as recyclable catalysts for the green synthesis of propargylamines via A3 coupling. rsc.org More advanced methods focus on the direct C-H activation of N-alkylamines, promoted by cooperative Lewis acid and organocopper catalysis, to form propargylamines without the need for an external oxidant. nih.gov

Rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of chiral 3-substituted piperidines from dihydropyridines and boronic acids, showcasing the power of catalytic methods in controlling stereochemistry. nih.govacs.org

Advanced Synthetic Techniques and Optimization

To address the limitations of traditional methods, such as long reaction times and the use of hazardous reagents, advanced synthetic techniques have been explored for the preparation of this compound and its analogs.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. anton-paar.comyoutube.comnih.gov The use of dedicated microwave reactors allows for rapid and uniform heating of the reaction mixture to temperatures well above the solvent's boiling point. anton-paar.com

This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including quinolines and pyrimidines. nih.govresearchgate.net Microwave irradiation has been shown to be more efficient than conventional heating in certain reactions, sometimes doubling the yield of the desired product. nih.gov For propargylamine synthesis, microwave-assisted conditions can facilitate rapid, one-pot syntheses.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Outcome | Reference |

|---|---|---|---|---|

| 2-Quinolinone Synthesis | 4 hours | 10 seconds | Significant reaction time reduction | nih.gov |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of propargylamine synthesis, this often involves the use of water as a solvent, solvent-free reaction conditions, and recyclable catalysts. rsc.orgajgreenchem.com

Aqueous-phase A3 coupling reactions catalyzed by metal complexes, such as [Bis(picolinate-κ2N:O) Cu(II)], have been developed as a greener alternative. ajgreenchem.com These methods benefit from the low toxicity and high thermal stability of the catalyst, which can often be recycled. ajgreenchem.com Metal-free A3 and KA2 coupling reactions represent another significant step towards a more sustainable synthesis of propargylamines, avoiding potential contamination of the product with metal species. phytojournal.comnih.gov

Derivatization Strategies of the this compound Core

The derivatization of the this compound core can be systematically approached by targeting its three key functional components: the piperidine ring system, the propargyl amine group, and the terminal alkyne. This allows for the generation of a diverse library of compounds with tailored properties.

Modifications at the Piperidine Ring System

Various synthetic methods can be employed to introduce substituents at different positions on the piperidine ring. nih.gov These strategies often involve multi-step sequences that may include protection of the existing amino and alkyne functionalities, followed by ring functionalization and subsequent deprotection. Common modifications include alkylation, arylation, and the introduction of functional groups that can serve as handles for further chemical transformations. For instance, the synthesis of polysubstituted piperidines can be achieved through intramolecular reductive cyclization of 1,5-diketone derivatives. ajchem-a.com

| Reaction Type | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkylation or N-arylation of the piperidine nitrogen. | nih.gov |

| Intramolecular Cyclization | Cobalt(II) catalyst for radical cyclization of linear amino-aldehydes. | Formation of various piperidine structures. | mdpi.com |

| C-H Functionalization | Rhodium catalysts for site-selective C-H insertion. | Introduction of substituents at specific carbons of the piperidine ring. | nih.gov |

Functionalization of the Propargyl Amine Group

The propargyl group, consisting of a terminal alkyne, is a key feature of this compound, providing a reactive handle for a variety of chemical transformations. wikipedia.org The term "propargyl" refers to a prop-2-yn-1-yl group. wikipedia.org The secondary amine within this moiety also presents opportunities for derivatization.

The terminal alkyne can undergo a range of addition reactions. For example, hydrohalogenation with one equivalent of HBr can lead to the formation of a bromoalkene. libretexts.org The reaction of alkynes with halogens like Br₂ can result in the formation of a dihaloalkene with anti-addition stereochemistry. youtube.com Furthermore, the acidity of the terminal alkyne's proton allows for deprotonation with a strong base, such as sodium amide, to form a powerful nucleophile (an acetylide). libretexts.org This acetylide can then participate in SN2 reactions with primary alkyl halides to create new carbon-carbon bonds. libretexts.org

The secondary amine can be functionalized through various reactions, including acylation and sulfonylation. nih.gov For instance, reaction with sulfonyl chlorides can yield sulfonamides. science.gov These modifications can alter the electronic properties and steric hindrance around the nitrogen atom.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrohalogenation (Markovnikov) | HBr | Geminal dihalide | youtube.com |

| Hydrohalogenation (Anti-Markovnikov) | HBr, ROOR | Bromoalkene | libretexts.orgyoutube.com |

| Halogenation | Br₂ | Dihaloalkene (trans) | libretexts.org |

| Deprotonation-Alkylation | 1. NaNH₂ 2. R-X (1° alkyl halide) | Internal alkyne | libretexts.org |

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Ketone (via enol intermediate) | masterorganicchemistry.com |

| Hydration (Anti-Markovnikov) | 1. Dicyclohexylborane 2. H₂O₂, NaOH | Aldehyde (via enol intermediate) | youtube.com |

Integration into Hybrid Molecular Architectures

The unique combination of a piperidine ring and a propargyl amine group makes this compound an attractive scaffold for the construction of hybrid molecules. These are molecules that combine two or more distinct pharmacophores or functional units to create a single entity with potentially enhanced or novel biological activities. nih.gov

One common strategy involves linking the this compound core to another biologically active moiety. For example, the piperidine portion can be designed to interact with a specific receptor, while the propargyl group serves as a reactive handle for attaching another functional group, such as an inhibitor of a particular enzyme. nih.gov This approach has been explored in the design of multi-target ligands, for instance, by combining a piperidine-containing fragment with a group known to bind to monoamine oxidase (MAO) enzymes. nih.gov The synthesis of such hybrids often involves coupling reactions that form stable linkages between the different molecular components.

Click Chemistry Applications for Scaffold Elaboration

The terminal alkyne of the propargyl group is particularly well-suited for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. bachem.com The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. bachem.comnd.edu

This reaction provides a highly efficient and reliable method for elaborating the this compound scaffold. nih.gov By reacting the alkyne with a variety of organic azides, a diverse library of triazole-containing piperidine derivatives can be readily synthesized. nih.gov The resulting triazole ring is not just a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the biological activity of the parent molecule. bachem.com The CuAAC reaction is known for its high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. youtube.com However, ruthenium-based catalysts can be employed to selectively produce the 1,5-disubstituted isomer. nih.gov

The 1,3-dipolar cycloaddition reaction between an alkyne and an azide (B81097) is a powerful tool for creating five-membered heterocyclic rings. wikipedia.orgslideshare.netnumberanalytics.com This reaction is not limited to azides; other 1,3-dipoles like nitrile oxides can react with the alkyne to form isoxazoles. youtube.com These click chemistry applications have been widely used in drug discovery, bioconjugation, and materials science. nd.edunih.gov

| Reaction | 1,3-Dipole | Catalyst | Product | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) | 1,4-Disubstituted 1,2,3-Triazole | nih.govyoutube.com |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide (R-N₃) | Cp*RuCl(PPh₃)₂ | 1,5-Disubstituted 1,2,3-Triazole | nih.gov |

| Nitrile Oxide-Alkyne Cycloaddition | Nitrile Oxide (R-CNO) | None (thermal) | Isoxazole | youtube.com |

Structure Activity Relationship Sar and Rational Design Principles

Elucidation of Key Structural Features for Biological Activity

The biological activity of piperidine (B6355638) derivatives is intrinsically linked to the nature and position of their substituents. The key structural components of 1-(Prop-2-yn-1-yl)piperidin-3-amine that are crucial for its biological activity include the piperidine ring, the N-propargyl group, and the 3-amino group.

The piperidine ring itself often serves as a central scaffold, providing a three-dimensional structure that can orient functional groups for optimal interaction with protein binding sites. mdpi.com The nitrogen atom within the piperidine ring is a key feature, often engaging in important interactions. mdpi.com

The N-propargyl group (prop-2-yn-1-yl) is a significant functional group. The terminal alkyne can act as a reactive handle for covalent modification of target proteins or participate in non-covalent interactions such as hydrogen bonding and van der Waals forces. The presence of this group can influence the compound's metabolic stability and pharmacokinetic profile.

The 3-amino group is another critical determinant of biological activity. Its basicity and capacity for hydrogen bonding are pivotal for receptor recognition and binding. The position of this amino group on the piperidine ring is also crucial, as different positional isomers can exhibit vastly different biological activities and selectivities.

Research on related piperidine-containing molecules has demonstrated the importance of these features. For instance, in a series of CCR5 antagonists, the piperidine moiety was a key structural element for potent antiviral activity. nih.gov Similarly, modifications to the piperidine scaffold have been central to the development of novel NLRP3 inhibitors. researchgate.net

Impact of Stereochemistry on Target Interaction and Selectivity

The stereochemistry of substituted piperidines has a profound effect on their biological activity. In the case of this compound, the carbon atom at the 3-position of the piperidine ring is a chiral center. This means the compound can exist as two enantiomers, (R)-1-(prop-2-yn-1-yl)piperidin-3-amine and (S)-1-(prop-2-yn-1-yl)piperidin-3-amine.

The spatial arrangement of the amino group will differ between these enantiomers, leading to distinct interactions with chiral biological targets like proteins and enzymes. It is common for one enantiomer to exhibit significantly higher potency or a different pharmacological profile than the other.

For example, studies on chiral piperidine derivatives have shown that stereoisomers can have vastly different affinities for their targets. In a series of potent and selective MOR agonists, the (3R, 4S) and (3S, 4R) isomers showed significant differences in their binding affinities and efficacies for opioid receptors. researchgate.net This highlights the critical role of stereochemistry in determining the biological and therapeutic profiles of such compounds. The specific stereoconfiguration of (R)-piperidin-3-amine is noted as a chiral building block in chemical synthesis, indicating its importance in creating stereospecific final products. bldpharm.com

Design Principles for Enhanced Potency and Selectivity

The rational design of more potent and selective analogs of this compound involves systematic modifications of its core structure. Key design principles include:

Modification of the N-substituent: Altering the N-propargyl group can modulate lipophilicity, metabolic stability, and target affinity. Replacing the alkyne with other functional groups could fine-tune the electronic and steric properties of the molecule.

Substitution on the piperidine ring: Introducing substituents at other positions on the piperidine ring can enhance binding affinity and selectivity by probing additional interactions within the target's binding pocket.

The following table outlines potential modifications and their rationale for enhancing the pharmacological profile of piperidine derivatives.

| Structural Modification | Rationale | Potential Outcome |

| Replacement of the N-propargyl group with a larger, more rigid cyclic system | To explore additional binding interactions and potentially increase affinity. | Enhanced potency and altered selectivity profile. |

| Introduction of a hydroxyl group on the piperidine ring | To introduce a hydrogen bond donor/acceptor and increase polarity. | Improved solubility and potential for new binding interactions. |

| Conversion of the 3-amino group to an amide | To modulate basicity and hydrogen bonding properties. | Altered target binding and pharmacokinetic properties. |

Computational and Predictive SAR Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for understanding and predicting the SAR of piperidine derivatives. nih.gov

2D and 3D-QSAR studies can identify physicochemical and structural descriptors that correlate with biological activity. nih.govsemanticscholar.org These models can predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates. For example, QSAR models have been successfully used to predict the toxicity of piperidine derivatives against Aedes aegypti. nih.gov

Molecular docking simulations can provide insights into the binding mode of this compound and its analogs within the active site of a target protein. nih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and helps to rationalize the observed SAR. These computational approaches can guide the design of new derivatives with improved affinity and selectivity. For instance, 3D-QSAR studies on piperidine-based CCR5 antagonists have provided clear guidelines for the design of novel antagonists. nih.gov

The table below summarizes various computational models and their applications in the study of piperidine derivatives.

| Computational Method | Application | Key Findings |

| 2D-QSAR | Predicting the toxicity of piperidine derivatives. nih.gov | Identified key topological descriptors correlated with insecticidal activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Understanding the SAR of CCR5 antagonists. nih.gov | Generated predictive models for antagonist activity and guided new designs. |

| Molecular Docking | Investigating the binding mode of piperidine derivatives to their targets. nih.gov | Elucidated key amino acid residues and interactions responsible for binding. |

| Predictive SAR Modeling | Guiding the synthesis of novel σ1 receptor ligands. nih.gov | Predicted clogP values to optimize lipophilic ligand efficiency. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Mechanistic Insights

No published studies were found that performed quantum chemical calculations to investigate reaction mechanisms, electronic properties, or reactivity descriptors specifically for 1-(Prop-2-yn-1-yl)piperidin-3-amine.

Molecular Docking Simulations for Ligand-Target Interactions

There are no available molecular docking studies detailing the binding mode, affinity, or specific interactions of this compound with any biological target.

Molecular Dynamics Simulations to Understand Binding Dynamics

A search for molecular dynamics simulations yielded no results for this compound. Consequently, there is no information on its dynamic behavior, conformational changes upon binding, or the stability of a potential ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

The compound this compound has not been included in any published Quantitative Structure-Activity Relationship (QSAR) models. Therefore, there are no predictive models for its biological activity based on its chemical structure.

In Silico Prediction of Target Engagement

There are no available reports of in silico screening or target prediction studies that identify potential biological targets for this compound.

Preclinical Research Applications and Models Excluding Human Clinical Data

In Vitro Cellular Assays for Biological Evaluation

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct effects of a compound on isolated biological components like enzymes, receptors, and cells.

Enzyme inhibition assays are critical for quantifying the potency of a compound against a specific enzyme target. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters determined from these assays.

Research into derivatives containing the propargyl amine and piperidine (B6355638) motifs has revealed significant inhibitory activity against various enzymes. For instance, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5) demonstrated potent, dual-target activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov It also showed a capacity for selective monoamine oxidase-A (MAO-A) inhibition. nih.gov

Another derivative, (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, known as BI 1356, is a potent and competitive inhibitor of dipeptidyl peptidase-4 (DPP-4). Its IC50 value indicates a significantly higher potency compared to other well-known DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin. nih.gov The determination of IC50 values is typically achieved through nonlinear regression analysis, which can then be converted to Ki values using the Cheng-Prusoff equation. nih.govnih.gov

Table 1: Enzyme Inhibition Data for Related Compounds

| Compound Name | Target Enzyme | IC50 | Ki |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM | Not Reported |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Butyrylcholinesterase (BuChE) | 3.1 µM | Not Reported |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Monoamine Oxidase-A (MAO-A) | 3950 nM | Not Reported |

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. These assays often use a radiolabeled ligand that is known to bind to the receptor, and the test compound's ability to displace the radioligand is measured.

Derivatives of 1-(prop-2-yn-1-yl)piperidine (B1267447) have been evaluated for their affinity towards sigma receptors (σR), which are implicated in various neurological disorders. nih.gov Specifically, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile exhibited a high affinity for the human sigma-1 receptor (hσ1R) and a 290-fold selectivity over the sigma-2 receptor (σ2R) subtype. nih.govresearchgate.net The affinity is quantified by the Ki value, calculated from the IC50 values obtained in competitive binding experiments. nih.gov

Further research into related scaffolds, such as 3-amino-piperidin-2-ones, has led to the identification of potent antagonists for the calcitonin gene-related peptide (CGRP) receptor. nih.gov Similarly, compounds with a 4-(2-aminoethyl)piperidine core have been identified as agonists for the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov

Table 2: Receptor Binding Affinity for Related Compounds

| Compound Name | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 (hσ1R) | 1.45 nM |

Cell-based assays provide insights into the functional consequences of a compound's interaction with its target within a cellular context. These assays can measure a wide range of cellular processes. For example, the structurally related compound 1-(Prop-2-yn-1-yl)piperidine has been shown to be neuroprotective against apoptotic cell death in cultured neuronal cells. cymitquimica.com

In the context of inflammation, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one were screened for their ability to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in PMA-differentiated THP-1 cells. mdpi.comresearchgate.net These compounds were found to inhibit IL-1β release in a concentration-dependent manner in human macrophages, indicating an anti-inflammatory potential by targeting the NLRP3 inflammasome. mdpi.com The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β into its active, secreted form. mdpi.com

In Vivo Animal Model Studies Focusing on Mechanisms of Action and Target Engagement (Not Therapeutic Efficacy in Humans)

In vivo studies in animal models are essential for understanding how a compound behaves in a complex biological system and for confirming that it engages its intended target in a living organism.

Measuring changes in biochemical markers in animal tissues following compound administration can provide direct evidence of target engagement and mechanism of action. In studies with the DPP-4 inhibitor BI 1356, its activity was confirmed by measuring DPP-4 inhibition in HanWistar rats. nih.gov The downstream effects of this enzyme inhibition were demonstrated by the control of key biochemical markers such as glucagon-like peptide-1 (GLP-1) and insulin. nih.gov

Animal models of disease are used to explore a compound's potential to modulate pathological processes, thereby shedding light on its mechanism of action. For instance, the duration of action of the DPP-4 inhibitor BI 1356 was assessed on glucose tolerance in C57BL/6J mice and Zucker fatty (fa/fa) rats, a model for obesity and type 2 diabetes. nih.gov

In the field of neuroscience, other piperidine derivatives have been evaluated in relevant animal models. E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives were studied in apomorphine-induced licking behavior in animals to assess their dopaminergic activity. nih.gov Furthermore, a Trace Amine-Associated Receptor 1 (TAAR1) agonist was evaluated in a dopamine (B1211576) transporter knockout (DAT-KO) rat model of dopamine-dependent hyperlocomotion to investigate its potential for treating disorders associated with increased dopamine function, such as schizophrenia. nih.gov

Future Directions and Emerging Research Avenues

Development of 1-(Prop-2-yn-1-yl)piperidin-3-amine Analogues as Chemical Probes

The inherent functionalities of this compound make it an ideal starting point for the generation of chemical probes. By strategic modification of its core structure, analogues can be designed to investigate biological systems with high precision. The propargyl group, for instance, is a ready handle for "click chemistry," a bioorthogonal reaction, allowing for the attachment of reporter tags such as fluorophores or biotin. This would enable the visualization and tracking of the molecule's interactions within a cellular environment. Furthermore, derivatization of the secondary amine or the piperidine (B6355638) ring could be explored to modulate the compound's selectivity and affinity for specific biological targets, thereby creating a suite of tailored chemical probes for various research applications.

Integration into Multitarget Ligand Design

The concept of multitarget ligands, molecules designed to interact with multiple biological targets simultaneously, is a promising strategy for treating complex diseases like neurodegenerative disorders and cancer. The piperidine scaffold is a common feature in many biologically active compounds. nih.gov The this compound framework could be integrated into larger molecules designed to hit a predefined set of targets. For example, the piperidine-3-amine portion could be tailored to interact with a specific receptor or enzyme, while another pharmacophore attached via the propargyl group could be designed to engage a different target. This modular approach to drug design could lead to the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance.

Exploration of Novel Biological Targets for Piperidine-Propargylamine Scaffolds

While piperidine derivatives have been extensively studied, the specific combination of a piperidine ring and a propargylamine (B41283) side chain may confer unique biological activities. Future research should focus on screening this compound and its analogues against a wide array of biological targets to uncover novel therapeutic applications. For instance, piperine, a natural product containing a piperidine moiety, has been identified as an inhibitor of the insect chitinase (B1577495) OfChtI, highlighting the potential for piperidine-based scaffolds to interact with previously unexplored targets. nih.gov High-throughput screening campaigns and mechanism-of-action studies will be instrumental in identifying new protein-ligand interactions and elucidating the therapeutic potential of this chemical scaffold.

Advanced Computational Approaches for Scaffold Optimization

To expedite the drug discovery process, advanced computational methods can be employed to optimize the this compound scaffold. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can provide valuable insights into the structural requirements for potent and selective biological activity. nih.gov For example, computational models can be used to predict the binding affinity of virtual libraries of analogues to a specific target, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov These in silico methods can significantly reduce the time and resources required for the development of new drugs based on this scaffold.

Application in Chemical Biology Tools and Methodologies (e.g., Bioorthogonal Labeling)

The terminal alkyne of this compound is a key feature that enables its application in various chemical biology techniques. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," allows for the efficient and specific ligation of the alkyne-containing molecule to an azide-modified partner. nih.gov This bioorthogonal reaction can be used for a variety of purposes, including activity-based protein profiling (ABPP) to identify the cellular targets of the compound, and for the construction of complex molecular architectures. The ability to selectively label and track molecules in a biological setting is a powerful tool for understanding complex biological processes.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Prop-2-yn-1-yl)piperidin-3-amine in academic research?

- Methodology : The compound can be synthesized via alkylation of piperidin-3-amine with propargyl bromide under basic conditions (e.g., using NaHCO₃ or K₂CO₃). Reaction optimization may involve varying solvents (e.g., DMF, THF) and temperatures (25–60°C) to improve yield. Purification is typically achieved via column chromatography or recrystallization. Similar protocols for piperidine derivatives are validated in spiroquinoline syntheses, where acylation and alkylation steps are optimized for steric effects .

- Characterization : Confirm structure using , , and HRMS. Cross-validate with IR spectroscopy for functional groups (e.g., amine N-H stretches at ~3300 cm) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ P95 respirators if airborne particles are generated .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources. Follow SDS guidelines for tertiary amines, which highlight flammability and reactivity risks .

- Emergency Measures : In case of skin contact, wash with soap and water; for inhalation, move to fresh air and consult a physician immediately .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Experimental Design : Apply a 2 factorial design to test variables like solvent polarity, temperature, and catalyst loading. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Solvent | THF | DMF |

| Temp. | 25°C | 60°C |

| Base | K₂CO₃ | NaHCO₃ |

- Analysis : Use ANOVA to identify significant factors. A study on similar piperidine derivatives demonstrated a 30% yield improvement by optimizing solvent/base combinations .

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Multi-Technique Approach : Combine NMR, IR, and GC-MS for functional group analysis. For example, discrepancies in amine proton signals may arise from tautomerism; use to confirm nitrogen connectivity .

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA). This method resolved ambiguities in a related deracemization study of N-(prop-2-yn-1-yl)indenamine .

Q. What strategies enhance the accuracy of crystal structure refinement for this compound?

- SHELX Suite : Use SHELXL for high-resolution refinement. Key steps:

Import X-ray diffraction data (e.g., .hkl files).

Define restraints for bond lengths/angles (e.g., C-N bonds: 1.45–1.50 Å).

Validate with R-factor convergence (<5% for small molecules). Recent SHELXL updates improve handling of twinned data and hydrogen bonding networks .

- Troubleshooting : For poor electron density maps, re-examine data collection parameters (e.g., resolution limit, redundancy) .

Q. How can AI-driven tools accelerate the synthesis and analysis of this compound?

- Predictive Modeling : Train machine learning models (e.g., Random Forest, GNNs) on reaction databases to predict optimal solvents/catalysts. COMSOL Multiphysics integration enables real-time reaction simulation .

- Autonomous Labs : Implement robotic platforms for high-throughput screening. A study using AI-guided factorial design reduced optimization time for similar amines by 70% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.